4-Isopropylnicotinamide
Description
Contextualization within Nicotinamide (B372718) Analogue Chemistry
The scientific interest in nicotinamide derivatives stems from their potential to influence a wide range of biological processes. Research has shown that various analogues can exhibit activities as fungicides, herbicides, and even as therapeutic agents for human diseases. nih.govresearchgate.net For instance, the modification of the amide group or the pyridine (B92270) ring of nicotinamide can lead to compounds with altered biological targets and potencies. nih.gov The introduction of different substituents, such as an isopropyl group at the 4-position of the pyridine ring in the case of 4-isopropylnicotinamide, is a strategy to create novel chemical entities with unique properties for investigation in advanced chemical research.
Scope and Objectives of Contemporary Academic Inquiry on this compound
Contemporary academic inquiry into this compound and its closely related analogues appears to be primarily focused on their utility as building blocks in the synthesis of more complex, biologically active molecules. While dedicated, in-depth research articles focusing solely on this compound are not prevalent in publicly accessible scientific literature, its structural motif is incorporated into larger compounds investigated for their therapeutic potential.
The primary objectives of research involving N-isopropylnicotinamide moieties include:
Development of Kinase Inhibitors: A significant area of investigation is the incorporation of the N-isopropylnicotinamide scaffold into molecules designed as kinase inhibitors. researchgate.netnih.govresearchgate.net Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The N-isopropylnicotinamide group can contribute to the binding affinity and selectivity of these inhibitors for their target kinases.
Synthesis of Novel Heterocyclic Compounds: The nicotinamide core, substituted with an isopropyl group, serves as a versatile starting material or intermediate in the synthesis of various heterocyclic systems. These more complex structures are then evaluated for a range of biological activities.
Exploration of Structure-Activity Relationships (SAR): By incorporating this compound into a series of compounds and observing how changes in other parts of the molecule affect its biological activity, researchers can establish structure-activity relationships. This is a fundamental practice in medicinal chemistry for optimizing lead compounds into potential drug candidates.
The research is largely exploratory, aiming to discover new chemical entities with desirable biological profiles. The N-isopropylnicotinamide structure is one of many chemical tools used to probe the intricate world of cellular pathways and to lay the groundwork for future therapeutic developments.
Historical Development of Foundational Research on this compound Synthesis and Characterization
The historical development of research specifically on this compound is not well-documented in standalone publications. However, the synthesis of N-alkylnicotinamides, the broader family to which this compound belongs, has been a subject of chemical investigation for many decades. Early studies on nicotinamide derivatives date back to at least the mid-20th century, focusing on their biological roles and potential as therapeutic agents. asm.orgscispace.com
The synthesis of compounds containing the N-isopropylnicotinamide moiety is often described within patents detailing the preparation of larger, more complex molecules. A common synthetic route involves the amidation of a corresponding nicotinic acid derivative. For example, a general method for preparing N-isopropylnicotinamide analogues involves the reaction of a substituted nicotinic acid with isopropylamine (B41738). This reaction is typically facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide). google.com
A specific example of a synthetic precursor is 4-(4-chloro-2-fluorophenyl)nicotinic acid, which can be reacted with isopropylamine in the presence of EDC and HOBT to yield 4-(4-chloro-2-fluorophenyl)-N-isopropylnicotinamide. google.com This demonstrates a practical and established method for creating the N-isopropylamide functional group on a nicotinic acid backbone.
While detailed characterization data for this compound itself is not widely published in peer-reviewed journals, commercial suppliers of this chemical do exist, indicating that its synthesis and basic characterization have been achieved. sigmaaldrich.comambeed.com The characterization of more complex molecules containing the this compound fragment is extensively reported in patents and research articles, typically including techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-5-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
JUQVPJMSBFLGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Isopropylnicotinamide
Established and Emerging Synthetic Routes to 4-Isopropylnicotinamide
The synthesis of this compound can be approached through various routes, primarily involving the construction of the substituted pyridine (B92270) core followed by functional group manipulations. These pathways can be categorized as multi-step linear sequences or more complex convergent or divergent strategies.
Multi-step Synthetic Pathways and Optimization
A logical and common multi-step pathway to this compound originates from a pre-functionalized pyridine ring, such as a 4-halonicotinic acid derivative. A plausible synthetic sequence is outlined below:
Starting Material Selection : A common precursor is ethyl 4-chloronicotinate. The chloro-substituent at the 4-position serves as a leaving group for a subsequent cross-coupling reaction, and the ester at the 3-position is a precursor to the final amide group.
Introduction of the Isopropyl Group : The key step is the formation of the C-C bond at the 4-position. This is typically achieved via a transition metal-catalyzed cross-coupling reaction. For instance, a Negishi coupling using an organozinc reagent (isopropylzinc chloride) or a Suzuki coupling with an isopropylboronic acid derivative can be employed to displace the chlorine atom.
Amide Formation : Once the isopropyl group is installed, the ethyl ester of 4-isopropylnicotinate must be converted to the primary amide. This transformation is commonly achieved through ammonolysis, where the ester is treated with ammonia (B1221849) in a suitable solvent like methanol (B129727) or ethanol. Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid (4-isopropylnicotinic acid), which is then converted to the amide using standard peptide coupling reagents or via an acyl chloride intermediate.
Optimization of such a pathway involves maximizing the yield of each step while minimizing side reactions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time for the cross-coupling step, as well as the conditions for the final amidation to ensure complete conversion without degradation of the product.
Convergent and Divergent Synthesis Strategies
While a linear sequence is straightforward for a single target molecule like this compound, divergent and convergent strategies are valuable for producing a library of related compounds for structure-activity relationship studies.
Divergent Synthesis : This approach is highly efficient for creating molecular diversity. A common intermediate, such as ethyl 4-chloronicotinate, would be synthesized on a larger scale. This intermediate could then be "diverged" into multiple parallel reactions, each using a different organometallic reagent to introduce various substituents (e.g., isopropyl, methyl, phenyl, etc.) at the 4-position. A final, parallel amidation step would yield a library of 4-substituted nicotinamides, including the target this compound. This strategy allows for the rapid exploration of chemical space around a core scaffold.
Catalytic Systems in the Synthesis of this compound
Catalysis is central to the efficient and selective synthesis of this compound, offering advantages in terms of reaction conditions, atom economy, and yield. Both metal-based and biological catalysts play crucial roles.
Application of Transition Metal-Mediated Couplings
Transition metal catalysis is the cornerstone for introducing the isopropyl group onto the pyridine ring. mdpi.com Palladium-catalyzed cross-coupling reactions are particularly powerful for this transformation. mdpi.com
Reaction Type : Reactions like the Suzuki, Negishi, or Stille couplings are standard methods for forming C(sp²)-C(sp³) bonds.
Mechanism : The general catalytic cycle involves three key steps:
Oxidative Addition : The active palladium(0) catalyst inserts into the carbon-halogen bond of the 4-halonicotinate derivative.
Transmetalation : The isopropyl group is transferred from an organometallic reagent (e.g., isopropylzinc chloride or an isopropylboronic ester) to the palladium center.
Reductive Elimination : The desired product, 4-isopropylnicotinate, is formed as the C-C bond is made, and the palladium(0) catalyst is regenerated to continue the cycle.
The choice of ligands for the palladium catalyst is critical for achieving high yields and preventing side reactions. Phosphine ligands of varying steric bulk and electronic properties are commonly employed to stabilize the catalyst and modulate its reactivity.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |
| Suzuki Coupling | Isopropylboronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; reagents are often stable. |
| Negishi Coupling | Isopropylzinc halide | Pd(PPh₃)₄ | High reactivity; useful for less reactive halides. |
| Stille Coupling | Isopropyltributylstannane | Pd(PPh₃)₄ | Mild reaction conditions; tolerant of many functional groups. |
Organocatalytic and Biocatalytic Approaches
While transition metals dominate C-C bond formation, organocatalysis and biocatalysis represent emerging and greener alternatives, particularly for the amidation step.
Organocatalysis : The application of small organic molecules as catalysts for the synthesis of this compound is a developing area. While organocatalysts are widely used for asymmetric synthesis and other transformations, their use in C-C cross-coupling on unactivated pyridine rings is not yet standard. Their potential application would more likely be in novel methods of activating the carboxylic acid group for the final amidation step.
Biocatalysis : The use of enzymes offers a highly efficient and environmentally benign method for amide bond formation. rsc.orgresearchgate.net Lipases, in particular, have been shown to be effective catalysts for the aminolysis of esters. Recent research has demonstrated a green and concise synthesis of various nicotinamide (B372718) derivatives using Novozym® 435, an immobilized lipase (B570770) from Candida antarctica. rsc.orgrsc.org This biocatalyst can facilitate the reaction between a nicotinic acid ester and an amine source. rsc.orgrsc.org
A proposed biocatalytic synthesis of this compound would involve the enzymatic amidation of ethyl 4-isopropylnicotinate. This approach offers several advantages over traditional chemical methods, including mild reaction conditions (typically 50-60 °C), the use of environmentally friendly solvents, and high selectivity, which reduces the formation of byproducts. rsc.orgrsc.org Furthermore, the immobilized enzyme can be easily recovered and reused, enhancing the sustainability of the process. rsc.org
| Method | Catalyst | Substrates | Conditions | Yield Improvement (vs. Batch) | Ref |
| Continuous-Flow Biocatalysis | Novozym® 435 | Methyl nicotinate (B505614) + Various Amines | 50 °C, tert-amyl alcohol, 35 min residence time | Significant yield increase and 40x reduction in time | rsc.org |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry provide a framework for designing more sustainable synthetic routes to this compound. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry principles applicable to this synthesis include:
Catalysis over Stoichiometric Reagents : The use of transition metal catalysts for the C-C bond formation and enzymes for the amidation step is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled, leading to a higher atom economy and less waste.
Use of Safer Solvents : Research into biocatalytic methods has highlighted the use of greener solvents like tert-amyl alcohol, which is considered more environmentally friendly than many traditional organic solvents. rsc.orgrsc.org
Energy Efficiency : Biocatalytic reactions are often run at mild temperatures (e.g., 50 °C), reducing energy consumption compared to chemical reactions that may require high heat. rsc.org Furthermore, the development of continuous-flow microreactor systems can significantly shorten reaction times (from 24 hours to 35 minutes in one study), which also contributes to energy savings and process efficiency. rsc.org
Waste Prevention : By optimizing reactions to achieve high yields and selectivity, the formation of byproducts and subsequent waste is minimized. For example, the high selectivity of enzymes in the amidation step avoids the need for protecting groups and reduces purification steps. rsc.org
By integrating catalytic methods, particularly biocatalysis, and designing processes with safer solvents and greater energy efficiency, the synthesis of this compound can be aligned with the modern imperative for sustainable chemical manufacturing.
Solvent-Free and Aqueous Reaction Methodologies
In recent years, there has been a significant shift towards "green" synthetic protocols that minimize or eliminate the use of hazardous organic solvents. rasayanjournal.co.inijarsct.co.in For the synthesis of nicotinamide derivatives, including this compound, solvent-free and aqueous reaction methodologies are increasingly being explored. These approaches align with the principles of green chemistry by reducing environmental pollution and enhancing reaction efficiency. rasayanjournal.co.in
One promising green approach for the synthesis of nicotinamide derivatives involves the use of enzymes in more environmentally friendly solvents. For instance, a study on the synthesis of various nicotinamide derivatives utilized an immobilized lipase from Candida antarctica (Novozym® 435) in tert-amyl alcohol. nih.govrsc.orgresearchgate.net This enzymatic method, when conducted in a continuous-flow microreactor, demonstrated a significant reduction in reaction time from 24 hours to just 35 minutes, with high product yields. nih.govrsc.org Such a system could be adapted for the synthesis of this compound, likely through the amidation of a corresponding 4-isopropylnicotinic acid ester.
Microwave-assisted synthesis is another technique that often allows for solvent-free conditions or the use of water as a solvent. researchgate.netnih.gov An acid-mediated one-pot synthesis of nicotinamide analogs has been developed using both conventional reflux and microwave irradiation, with the latter significantly reducing reaction times and improving yields. researchgate.net These methods offer a potential pathway for the efficient and environmentally benign synthesis of this compound.
The following table summarizes potential green synthetic approaches for this compound based on methodologies used for related compounds.
| Synthetic Approach | Catalyst/Mediator | Solvent | Key Advantages |
| Enzymatic Synthesis | Immobilized Lipase | tert-Amyl Alcohol | High yield, reduced reaction time, reusable catalyst. nih.govrsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Dilute HCl | Water or Solvent-free | Rapid reaction, enhanced yield, energy efficient. researchgate.netnih.gov |
| Multicomponent Reactions | Green Catalysts | Eco-friendly solvents | High atom economy, reduced waste, simplified procedures. nih.gov |
Atom Economy and Sustainability Metrics for Synthetic Protocols
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net For the synthesis of this compound, a high atom economy would be achieved by designing a synthetic route that minimizes the formation of byproducts. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.
For the synthesis of pyridine derivatives, a comparison of green chemistry metrics for different synthetic methods, such as conventional heating versus microwave-assisted reactions, has shown that the latter often leads to improved sustainability profiles. researchgate.net By applying these metrics to potential synthetic routes for this compound, chemists can identify the most environmentally sustainable and efficient methods.
The table below illustrates how different reaction types can impact atom economy, a key sustainability metric.
| Reaction Type | General Transformation | Inherent Atom Economy |
| Addition | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A → B + C | < 100% |
Advanced Purification and Isolation Techniques for Research-Grade this compound
The purification and isolation of this compound to a high degree of purity are critical for its use in research and potential applications. Advanced techniques are required to separate the target compound from unreacted starting materials, byproducts, and, if applicable, its enantiomers.
Chromatographic Separation and Enantiomeric Resolution
Chromatographic techniques are indispensable for the purification of nicotinamide analogs. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separations. For nicotinamide and its derivatives, various HPLC methods have been developed. nih.gov A patent for the purification of nicotinamide describes a process to remove nicotinic acid by forming an amine salt that is soluble in a non-aqueous solvent, leaving the purified nicotinamide to be recovered. google.com This principle of differential solubility is fundamental to chromatographic separations.
If this compound is synthesized as a racemic mixture and the biological activity resides in a single enantiomer, enantiomeric resolution is necessary. Chiral HPLC is a common method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The development of highly enantioselective catalytic methods for the synthesis of chiral pyridines is an active area of research. nih.govresearchgate.netnih.govcore.ac.uk These methods often employ a chiral catalyst to produce one enantiomer in excess, simplifying the subsequent purification.
The following table outlines common chromatographic techniques applicable to the purification of this compound.
| Chromatographic Technique | Principle of Separation | Application for this compound |
| Column Chromatography | Adsorption | Initial purification from reaction mixture. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Partitioning, Adsorption | High-purity isolation and analysis. nih.gov |
| Chiral HPLC | Chiral Recognition | Separation of enantiomers. nih.gov |
Controlled Crystallization and Polymorphism Studies
Crystallization is a crucial final step in the purification process to obtain a solid, highly pure compound. Controlled crystallization can also be used to isolate a specific polymorph of a substance. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.orgresearchgate.net Different polymorphs of the same compound can exhibit different physical properties, such as solubility, melting point, and stability.
Studies on the polymorphism of pyridine and its derivatives have shown that different crystalline phases can be obtained by varying the crystallization solvent. researchgate.netacs.orgnih.gov For pyridine-N-oxide, the aggregation of molecules in the solid state is sensitive to thermal conditions during crystallization. acs.org Therefore, a thorough investigation of the crystallization conditions for this compound would be necessary to identify and control its potential polymorphic forms. This would involve screening various solvents and crystallization temperatures.
Understanding and controlling polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different bioavailabilities. For research-grade this compound, having a well-characterized and consistent crystalline form is essential for reproducible experimental results.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Isopropylnicotinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, it provides detailed information about molecular connectivity and conformation.
The ¹H and ¹³C NMR spectra of 4-Isopropylnicotinamide are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by factors such as electronegativity, hybridization, and anisotropic effects from the aromatic pyridine (B92270) ring. pressbooks.pubmdpi.com
The proton (¹H) NMR spectrum is expected to feature signals in the aromatic region for the pyridine ring protons and in the aliphatic region for the isopropyl group and amide protons. The carbon (¹³C) spectrum displays a wider range of chemical shifts, with the carbonyl carbon appearing significantly downfield. pressbooks.puboregonstate.edu The predicted chemical shifts, based on established values for similar functional groups, are detailed below.
Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted in CDCl₃ at 400 MHz. Actual values may vary.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 (Pyridine) | ~8.90 | Singlet (s) | - |
| H5 (Pyridine) | ~7.50 | Doublet (d) | ~8.0 |
| H6 (Pyridine) | ~8.65 | Doublet (d) | ~8.0 |
| NH₂ (Amide) | ~5.5-6.5 | Broad Singlet (br s) | - |
| CH (Isopropyl) | ~3.30 | Septet (sept) | ~7.0 |
| CH₃ (Isopropyl) | ~1.30 | Doublet (d) | ~7.0 |
Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted in CDCl₃ at 100 MHz. Actual values may vary.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Pyridine) | ~151.0 |
| C3 (Pyridine) | ~134.0 |
| C4 (Pyridine) | ~155.0 |
| C5 (Pyridine) | ~121.0 |
| C6 (Pyridine) | ~148.0 |
| C=O (Amide) | ~168.0 |
| CH (Isopropyl) | ~35.0 |
| CH₃ (Isopropyl) | ~23.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra and confirming the molecule's covalent framework. emerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming the isopropyl fragment. It would also show a correlation between the adjacent H5 and H6 protons on the pyridine ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal at ~1.30 ppm would show a cross-peak to the carbon signal at ~23.0 ppm, assigning them to the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is crucial for connecting different spin systems. emerypharma.com Key HMBC correlations for this compound would include:
A correlation from the isopropyl methyl protons (H-CH₃) to the pyridine C4, confirming the attachment point of the isopropyl group.
Correlations from the pyridine protons H2 and H5 to the amide carbonyl carbon (C=O), establishing the position of the carboxamide group at C3.
A correlation from the isopropyl methine proton (H-CH) to C3, C4, and C5 of the pyridine ring.
While the aforementioned techniques establish connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of nuclei, regardless of bonding, which is vital for conformational analysis. mdpi.com The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances typically within 5 Å. mdpi.com
For this compound, these experiments can probe the preferred rotational conformations around the C3-C(O) and C4-CH single bonds. For example, a NOESY/ROESY experiment could reveal correlations between the isopropyl methine or methyl protons and the H5 proton of the pyridine ring. The presence and intensity of such a cross-peak would provide direct evidence for the preferred orientation of the isopropyl group relative to the plane of the aromatic ring. nih.govchemrxiv.org Similarly, through-space correlations between the amide protons and the H2 or H4 ring protons could help define the orientation of the amide plane.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing exact bond lengths, bond angles, and details of intermolecular packing.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Although an experimental crystal structure is not available, the molecular structure of this compound allows for predictions of the types of intermolecular interactions that would govern its crystal packing, based on analyses of similar compounds like nicotinamide (B372718). nih.govmdpi.com
Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that this compound molecules would form strong intermolecular hydrogen bonds. A common motif for primary amides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable R²₂(8) ring motif. frontiersin.orgrsc.org The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, potentially interacting with the amide N-H of a neighboring molecule. frontiersin.org
Conformational Preferences and Packing Motifs in the Crystalline Lattice
The three-dimensional arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces, leading to specific conformational preferences and packing motifs. While a definitive crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation and packing behavior based on the well-studied structure of the parent molecule, nicotinamide, and the steric and electronic influence of the isopropyl substituent.
Nicotinamide typically crystallizes in a monoclinic system, forming a hydrogen-bonded network. The primary interaction governing the packing is the formation of centrosymmetric dimers via N-H···O hydrogen bonds between the amide groups of two molecules. These dimers then form extended ribbons or sheets through N-H···N hydrogen bonds involving the amide hydrogen and the pyridine ring nitrogen of adjacent dimers.
The introduction of a bulky isopropyl group at the 4-position of the pyridine ring is expected to significantly influence the crystal packing. The steric hindrance imposed by the isopropyl group may disrupt the typical planar sheet-like structures observed in nicotinamide. It is plausible that the pyridine rings in adjacent molecules would adopt a more staggered or tilted arrangement to accommodate the isopropyl groups, potentially leading to a corrugated or herringbone packing motif.
The conformational preference of the 4-isopropyl group itself will also play a role. Rotation around the C-C bond connecting the isopropyl group to the pyridine ring will be influenced by steric interactions with the adjacent carboxamide group and the pyridine ring protons. The lowest energy conformation would likely involve a staggered arrangement of the methyl groups relative to the plane of the pyridine ring.
It is also conceivable that this compound could exhibit polymorphism, the ability to exist in multiple crystalline forms with different packing arrangements and conformational preferences. The energetic landscape of crystallization for such a molecule can be complex, with several stable or metastable forms being accessible under different crystallization conditions.
| Interaction Type | Potential Role in this compound Crystal Lattice |
| N-H···O Hydrogen Bond | Formation of amide dimers, a primary motif. |
| N-H···N Hydrogen Bond | Linking of amide dimers into extended structures. |
| Steric Hindrance | Isopropyl group influencing the overall packing, potentially leading to non-planar arrangements. |
| C-H···O Interactions | Weak hydrogen bonds involving isopropyl and pyridine C-H groups with the amide oxygen. |
| C-H···π Interactions | Interactions between C-H bonds and the aromatic pyridine ring. |
| van der Waals Forces | General attractive forces contributing to the overall lattice energy. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound can be conceptually divided into contributions from the nicotinamide core and the isopropyl substituent. The key functional groups giving rise to characteristic vibrations are the amide group (-CONH₂), the pyridine ring, and the isopropyl group (-CH(CH₃)₂).
Amide Group Vibrations:
N-H Stretching: The amide N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. Primary amides exhibit two distinct bands corresponding to the asymmetric and symmetric stretching modes. In the solid state, these bands are often broadened and shifted to lower wavenumbers due to hydrogen bonding.
C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the range of 1630-1695 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.
N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bond and is typically found between 1590 and 1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the amide group usually appears in the 1400-1430 cm⁻¹ region.
Pyridine Ring Vibrations:
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region.
C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ range, which are often sensitive to the nature and position of substituents.
Ring Breathing Modes: These vibrations, which involve the symmetric expansion and contraction of the entire ring, are typically observed in the 990-1050 cm⁻¹ region in the Raman spectrum.
Out-of-plane C-H Bending: These vibrations occur in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the pyridine ring.
Spectroscopic Signatures of the Isopropyl and Nicotinamide Moieties
The presence of the isopropyl group introduces additional vibrational modes that can be used for the identification of this compound.
Isopropyl Group Vibrations:
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent will appear in the 2850-3000 cm⁻¹ region. These are typically sharp bands in the Raman spectrum.
C-H Bending: The symmetric and asymmetric bending vibrations of the methyl groups (CH₃) are expected around 1370-1385 cm⁻¹ and 1450-1470 cm⁻¹, respectively. The presence of a characteristic doublet around 1370-1385 cm⁻¹ is often indicative of a gem-dimethyl group, a key feature of the isopropyl moiety. The methine (CH) bending vibration is expected to be weaker and may be coupled with other modes.
Skeletal Vibrations: The C-C stretching vibrations of the isopropyl group skeleton will appear at lower frequencies, typically in the 800-1200 cm⁻¹ range.
The combination of the characteristic vibrations of the nicotinamide core and the specific signatures of the isopropyl group provides a unique spectroscopic fingerprint for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Moiety |
| N-H Asymmetric & Symmetric Stretching | 3100 - 3500 | Nicotinamide (Amide) |
| Aromatic C-H Stretching | 3000 - 3100 | Nicotinamide (Pyridine) |
| Aliphatic C-H Stretching | 2850 - 3000 | Isopropyl |
| C=O Stretching (Amide I) | 1630 - 1695 | Nicotinamide (Amide) |
| N-H Bending (Amide II) | 1590 - 1650 | Nicotinamide (Amide) |
| C=C, C=N Ring Stretching | 1400 - 1600 | Nicotinamide (Pyridine) |
| CH₃ Asymmetric Bending | 1450 - 1470 | Isopropyl |
| C-N Stretching | 1400 - 1430 | Nicotinamide (Amide) |
| CH₃ Symmetric Bending (Doublet) | 1370 - 1385 | Isopropyl |
| Ring Breathing | 990 - 1050 | Nicotinamide (Pyridine) |
| Out-of-plane C-H Bending | 700 - 900 | Nicotinamide (Pyridine) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous identification and structural elucidation of organic compounds. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of a molecule. Furthermore, the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provides valuable insights into the molecular structure.
The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₉H₁₂N₂O) can be calculated as follows:
Carbon: 9 x 12.000000 = 108.000000
Hydrogen: 13 x 1.007825 = 13.101725
Nitrogen: 2 x 14.003074 = 28.006148
Oxygen: 1 x 15.994915 = 15.994915
Total Exact Mass [M+H]⁺: 165.102788
An experimentally determined mass within a few parts per million (ppm) of this theoretical value would provide strong evidence for the elemental formula C₉H₁₃N₂O⁺.
The fragmentation of this compound upon ionization in the mass spectrometer is expected to follow predictable pathways based on the stability of the resulting fragment ions. The primary sites for fragmentation would be the bonds adjacent to the pyridine ring and the amide functionality.
A plausible fragmentation pathway for this compound is proposed below:
Loss of the Isopropyl Group: A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of the alkyl substituent as a radical. In this case, the loss of a propyl radical (•CH(CH₃)₂) would result in a stable pyridinium (B92312) ion.
[C₉H₁₂N₂O]⁺• → [C₆H₅N₂O]⁺ + •C₃H₇ (m/z 122)
Loss of a Methyl Group from the Isopropyl Moiety: Cleavage of a C-C bond within the isopropyl group can lead to the loss of a methyl radical (•CH₃), forming a secondary carbocation stabilized by the pyridine ring.
[C₉H₁₂N₂O]⁺• → [C₈H₉N₂O]⁺ + •CH₃ (m/z 150)
Cleavage of the Amide Group: The amide bond can undergo cleavage, leading to the loss of the amino group (•NH₂) or the entire carboxamide group.
Loss of •NH₂: [C₉H₁₂N₂O]⁺• → [C₉H₁₀NO]⁺ + •NH₂ (m/z 148)
Loss of •CONH₂: [C₉H₁₂N₂O]⁺• → [C₈H₁₁N]⁺• + •CONH₂ (m/z 121)
Ring Fragmentation: At higher collision energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.
The relative abundance of these fragment ions will depend on the ionization method used (e.g., Electron Ionization, Electrospray Ionization) and the collision energy in MS/MS experiments. The elucidation of these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers.
| Fragment Ion | m/z (nominal) | Proposed Structure/Origin |
| [C₉H₁₂N₂O]⁺• | 164 | Molecular Ion |
| [C₈H₉N₂O]⁺ | 150 | Loss of •CH₃ |
| [C₉H₁₀NO]⁺ | 148 | Loss of •NH₂ |
| [C₈H₁₁N]⁺• | 121 | Loss of •CONH₂ |
| [C₆H₅N₂O]⁺ | 122 | Loss of •C₃H₇ |
Computational and Theoretical Investigations of 4 Isopropylnicotinamide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine molecules at the atomic level. nih.govmdpi.comarxiv.org For 4-isopropylnicotinamide, these calculations would offer deep insights into its intrinsic chemical nature.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.govmdpi.com Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be systematically adjusted to find the minimum energy conformation.
Once the optimized geometry is obtained, its electronic structure can be analyzed. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. irjweb.comresearchgate.net The energies of these orbitals are also used to calculate various chemical reactivity descriptors, as shown in the table below.
Table 1: Theoretical Quantum Chemical Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes, as specific literature data for this compound is unavailable.)
| Parameter | Formula | Hypothetical Value (eV) | Significance |
| HOMO Energy (EHOMO) | - | -6.5 | Energy of the outermost electron; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest available electron orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and stability. youtube.comyoutube.com |
| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.19 | The inverse of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | A measure of the electrophilic power of a molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govaps.orgrsc.org These theoretical predictions are crucial for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. d-nb.infomdpi.com
Vibrational Frequencies: The vibrational frequencies of this compound, which correspond to the peaks in an infrared (IR) and Raman spectrum, can be calculated using DFT. researchgate.netresearchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. mdpi.com Analysis of these modes helps in the interpretation of experimental spectra and provides a deeper understanding of the molecule's dynamics. daneshyari.com
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: These are representative values and not based on actual calculations for this specific molecule.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretch | Amide | 3450 |
| C-H Stretch | Aromatic Ring | 3100 |
| C-H Stretch | Isopropyl Group | 2980 |
| C=O Stretch | Amide | 1680 |
| C=C Stretch | Aromatic Ring | 1600, 1480 |
| C-N Stretch | Amide/Ring | 1350 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netuni-muenchen.demdpi.com The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. nih.govyoutube.com For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the pyridine (B92270) ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit a positive potential, making them susceptible to nucleophilic attack.
Conformational Analysis using Advanced Computational Methods
The flexibility of the isopropyl and nicotinamide (B372718) groups allows for multiple possible conformations. Advanced computational methods are employed to explore these possibilities and identify the most stable arrangements. researchgate.netnih.govnih.gov
Potential Energy Surface Scans and Global Minimum Identification
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its dihedral angles and calculating the energy at each step. uni-muenchen.deq-chem.comreadthedocs.iojoaquinbarroso.comscm.com For this compound, a PES scan would be performed by rotating the bonds connecting the isopropyl group to the pyridine ring and the amide group to the ring. This process helps to identify the various low-energy conformers and the energy barriers between them, ultimately leading to the identification of the global minimum energy structure, which is the most stable conformation of the molecule.
Molecular Dynamics Simulations for Conformational Ensemble Exploration
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. youtube.comnih.govrsc.org By simulating the movements of the atoms in this compound in a given environment (e.g., in a solvent like water), MD can explore the full range of its accessible conformations. mdpi.comarxiv.org This allows for the characterization of the conformational ensemble, which is the collection of all the different shapes the molecule can adopt at a given temperature. This information is crucial for understanding how the molecule behaves in a real-world setting, such as in solution.
Theoretical Reactivity Descriptors and Principles
Theoretical reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a powerful framework for understanding and predicting the chemical behavior of molecules. These descriptors quantify the propensity of a molecule to react at various sites, offering insights into its electrophilic and nucleophilic nature.
Fukui Functions and Local Softness Analysis
The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. It helps in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. Specifically, the Fukui function for nucleophilic attack (f+(r)) relates to the addition of an electron, while the Fukui function for electrophilic attack (f-(r)) pertains to the removal of an electron.
Local softness, s(r), is another crucial descriptor that is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific atomic site within the molecule. A higher value of local softness at a particular site suggests a greater tendency for that site to undergo a chemical reaction. The analysis of Fukui functions and local softness can pinpoint the exact atoms in this compound that are most susceptible to different types of chemical attack.
| Atomic Site in this compound | Hypothetical f+(r) (Nucleophilic Attack) | Hypothetical f-(r) (Electrophilic Attack) | Hypothetical s+(r) (Local Softness - Nucleophilic) | Hypothetical s-(r) (Local Softness - Electrophilic) |
|---|---|---|---|---|
| N1 (Pyridine Ring) | 0.12 | 0.05 | 0.24 | 0.10 |
| C2 (Pyridine Ring) | 0.08 | 0.15 | 0.16 | 0.30 |
| C3 (Pyridine Ring) | 0.06 | 0.10 | 0.12 | 0.20 |
| C4 (Pyridine Ring) | 0.10 | 0.08 | 0.20 | 0.16 |
| C5 (Pyridine Ring) | 0.07 | 0.12 | 0.14 | 0.24 |
| C6 (Pyridine Ring) | 0.09 | 0.14 | 0.18 | 0.28 |
| C=O (Amide Carbonyl) | 0.15 | 0.06 | 0.30 | 0.12 |
| O (Amide Carbonyl) | 0.05 | 0.18 | 0.10 | 0.36 |
| N (Amide) | 0.04 | 0.09 | 0.08 | 0.18 |
Hard and Soft Acids and Bases (HSAB) Principle Applications
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline." wikipedia.org Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have a lower charge, and are more polarizable. wikipedia.org The principle states that hard acids prefer to interact with hard bases, and soft acids prefer to interact with soft bases. wikipedia.org
In the context of this compound, the HSAB principle can be used to predict its interaction with other molecules. The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group would be considered hard basic sites, while the aromatic ring system could exhibit softer characteristics. The applicability of the HSAB principle can provide valuable predictions about the binding preferences and reactivity of this compound with different types of reactants. For instance, it would be expected to form more stable complexes with hard acids at its hard basic sites.
QSAR and Molecular Docking Methodologies for Future Chemical Design (Focus on theoretical frameworks and computational parameters, excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in the rational design of new chemical entities.
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. The theoretical framework of QSAR involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For this compound and its analogues, a QSAR study would involve the generation of a dataset of related molecules and the calculation of a wide range of descriptors. These descriptors would then be correlated with a specific property of interest using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The theoretical framework involves a search algorithm that generates a large number of possible conformations of the ligand (e.g., this compound) within the binding site of a receptor, and a scoring function that estimates the binding affinity for each conformation. The choice of computational parameters is crucial for the accuracy of a docking simulation.
Below is a table outlining the typical theoretical frameworks and computational parameters involved in QSAR and molecular docking studies.
| Methodology | Theoretical Framework | Key Computational Parameters |
|---|---|---|
| QSAR | Correlation of molecular descriptors with a target property. | - Descriptor Classes: 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), 3D (e.g., steric parameters), 4D (e.g., conformational ensembles).
|
| Molecular Docking | Prediction of ligand-receptor binding mode and affinity. | - Receptor Preparation: Addition of hydrogen atoms, assignment of protonation states, definition of the binding site grid.
|
Chemical Reactivity, Derivatization, and Mechanistic Transformation Studies of 4 Isopropylnicotinamide
Electrophilic and Nucleophilic Reactivity of the Nicotinamide (B372718) Ring
The reactivity of the heterocyclic ring in 4-Isopropylnicotinamide is dictated by the electronic properties of the pyridine (B92270) ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic significantly influences its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Reactivity: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation further deactivates the ring, making substitution even more difficult. The isopropyl group at the C-4 position is a weak electron-donating group through induction and hyperconjugation, which would slightly counteract the deactivating effect of the ring nitrogen. However, electrophilic attack, if forced, would likely be directed to the positions meta to the nitrogen (C-3 and C-5), but the presence of the amide at C-3 and the isopropyl group at C-4 makes predicting the outcome complex without experimental data. Key electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Nucleophilic Reactivity: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the case of this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would be expected to occur at the C-2 or C-6 positions, provided a suitable leaving group is present at one of those sites. Direct nucleophilic attack on the pyridine nitrogen atom itself has also been observed in certain bis(imino)pyridine systems, although this is an unprecedented reaction pathway for simpler pyridine derivatives. scielo.org.mxrsc.org
Amide Functional Group Chemistry and Chemical Modifications
The amide functional group is a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group attached to a nitrogen atom. libretexts.org This group is relatively unreactive compared to other carboxylic acid derivatives due to resonance stabilization, which imparts a partial double-bond character to the C-N bond.
Investigation of Hydrolysis Pathways and Kinetics
Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine or ammonia (B1221849). allen.in This reaction can be promoted by either acidic or basic conditions, typically requiring heat. libretexts.orgpressbooks.pub
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This is followed by proton transfer and elimination of ammonia (which is protonated under acidic conditions to ammonium), rendering the reaction essentially irreversible. youtube.com
Base-Promoted Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The subsequent elimination of the amide anion is difficult as it is a poor leaving group. The final step is an acid-base reaction where the departing amine deprotonates the newly formed carboxylic acid. libretexts.orgpressbooks.pub
While no specific kinetic data for the hydrolysis of this compound is available, studies on the hydrolysis of unsubstituted nicotinamide in high-temperature liquid water have been conducted. The activation energy for nicotinamide hydrolysis was determined to be 85.8 kJ/mol. researchgate.net The presence of the C-4 isopropyl group would be expected to have a minor electronic effect on the hydrolysis rate.
N-Alkylation, Acylation, and Other Amide Transformations
Direct N-alkylation or N-acylation of a primary amide like this compound is challenging because amides are poor nucleophiles. The nitrogen lone pair is delocalized into the carbonyl group, reducing its basicity and nucleophilicity. mdpi.com Therefore, these transformations typically require first converting the amide into its conjugate base (an amidate) using a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), often under phase-transfer catalysis conditions. mdpi.com
N-Alkylation: Once deprotonated, the resulting amidate anion can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form N-substituted amides.
N-Acylation: Similarly, the amidate can react with acylating agents like acyl chlorides or anhydrides to form imides. An alternative organocatalytic approach for the N-acylation of primary amides with aldehydes has also been developed. acs.org
Design and Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives from a parent compound like this compound can be approached by modifying its key structural features: the isopropyl moiety and the heterocyclic ring. The literature contains numerous examples of synthesizing complex nicotinamide derivatives from basic building blocks for various applications, particularly as fungicides and enzyme inhibitors. nih.govnih.govnih.gov These syntheses often involve the coupling of a pre-functionalized nicotinic acid with an amine. nih.govmdpi.com
Modifications at the Isopropyl Moiety and their Stereochemical Implications
Direct functionalization of the isopropyl group on this compound is not described in the available literature. Chemically, such a modification would be challenging without affecting other parts of the molecule. Potential, though speculative, pathways could involve free-radical reactions, such as benzylic-like halogenation at the tertiary carbon of the isopropyl group, followed by nucleophilic substitution. Such reactions would introduce a stereocenter, leading to a racemic mixture of products requiring separation or stereoselective synthesis, for which no established methods exist for this specific substrate.
Heterocyclic Ring Derivatization and Functionalization
As discussed in Section 5.1, the pyridine ring's reactivity allows for several derivatization strategies, although none have been specifically reported starting from this compound.
Via Nucleophilic Substitution: If a derivative of this compound bearing a leaving group (e.g., a halogen) at the C-2 or C-6 position were available, it could serve as a precursor for a variety of derivatives through SNAr reactions with nucleophiles like amines, alkoxides, or thiolates.
Via Electrophilic Substitution: While challenging, direct functionalization of the ring through electrophilic substitution could potentially be achieved under harsh conditions. However, controlling the regioselectivity would be a significant obstacle.
Via N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine, often facilitating electrophilic substitution at the C-4 position and nucleophilic substitution at the C-2 position. This could offer an indirect route to further functionalization.
Advanced Mechanistic Investigations of this compound Reactions
No specific advanced mechanistic investigations concerning the reactions of this compound have been reported in the available scientific literature. Such studies would typically involve sophisticated techniques to elucidate the precise pathways of chemical transformations.
Transition State Analysis and Reaction Coordinate Determination
There are no available computational or experimental studies that focus on the transition state analysis or the determination of reaction coordinates for reactions involving this compound. This type of analysis is crucial for understanding the energy barriers and the geometric progression of a chemical reaction from reactants to products.
Kinetic and Thermodynamic Studies of Reaction Processes
Similarly, a search for kinetic and thermodynamic data for the reaction processes of this compound has yielded no specific results. This information, which would include reaction rates, activation energies, and changes in enthalpy and entropy, is essential for a quantitative understanding of the compound's reactivity and the stability of its reaction products.
Coordination Chemistry and Metal Complexation of 4 Isopropylnicotinamide
4-Isopropylnicotinamide as a Ligand in Metal Complexes
This compound's role as a ligand in the formation of metal complexes is multifaceted, with its coordination behavior being influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
Identification of Coordination Sites and Binding Modes (e.g., Monodentate, Bidentate)
Similar to its parent compound, nicotinamide (B372718), this compound possesses two primary potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. The isopropyl group at the 4-position of the pyridine ring can introduce steric hindrance, which may influence the preferred binding mode.
Typically, this compound acts as a monodentate ligand , coordinating to a metal center through the pyridine ring nitrogen. This is the most common binding mode observed for nicotinamide and its derivatives. The lone pair of electrons on the pyridine nitrogen is readily available for donation to a metal ion, forming a stable coordinate bond.
While less common, the possibility of this compound acting as a bidentate ligand , coordinating through both the pyridine nitrogen and the amide oxygen, cannot be entirely ruled out, particularly with certain metal ions and under specific reaction conditions. In such a scenario, it would form a five-membered chelate ring. However, the amide group is generally a weaker coordinator than the pyridine nitrogen. Additionally, the amide oxygen's involvement in coordination can be inferred from shifts in the C=O stretching frequency in the infrared spectra of the resulting complexes.
In some instances, this compound can also function as a bridging ligand , where the pyridine nitrogen coordinates to one metal center and the amide oxygen to another, leading to the formation of polynuclear complexes.
Synthetic Strategies for Metal-4-Isopropylnicotinamide Complexes
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used include ethanol, methanol (B129727), water, and acetonitrile.
A general synthetic procedure involves dissolving stoichiometric amounts of this compound and the desired metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) in a solvent, often with gentle heating to facilitate dissolution. The resulting solution is then stirred for a specific period, during which the complex precipitates out. The solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
In some cases, the pH of the reaction mixture may need to be adjusted to facilitate complex formation or to prevent the hydrolysis of the metal salt. The molar ratio of the metal to the ligand can also be varied to obtain complexes with different stoichiometries.
Structural and Spectroscopic Characterization of Metal-4-Isopropylnicotinamide Complexes
A comprehensive understanding of the structure and bonding in metal-4-Isopropylnicotinamide complexes is achieved through a combination of analytical techniques.
X-ray Crystallography of Coordination Compounds
Table 1: Expected Crystallographic Parameters for a Hypothetical Metal-4-Isopropylnicotinamide Complex
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | P2₁/c, C2/c, etc. |
| Metal-N(pyridine) bond length | 2.0 - 2.2 Å |
Vibrational and Electronic Spectroscopy for Ligand-Metal Interaction Analysis
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of this compound to a metal ion. The coordination of the ligand to the metal center results in changes in the vibrational frequencies of the ligand's functional groups.
A key indicator of coordination through the pyridine nitrogen is the shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies in the IR spectrum of the complex compared to the free ligand. This is due to the donation of electron density from the nitrogen to the metal, which strengthens the bonds within the ring.
If the amide group is involved in coordination, the C=O stretching vibration (amide I band) would be expected to shift to a lower frequency, while the N-H bending vibration (amide II band) might shift to a higher frequency.
Table 2: Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound and its Potential Metal Complexes
| Vibration | Free Ligand | Coordinated Ligand |
|---|---|---|
| ν(N-H) | ~3350 | ~3350 (if not involved) |
| ν(C=O) | ~1680 | ~1650 (if coordinated) |
| ν(C=N) / ν(C=C) | ~1600-1400 | Shift to higher frequency |
Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within the metal complex. The spectra of transition metal complexes of this compound are expected to show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand.
The d-d transitions, which are typically weak, provide information about the coordination geometry and the ligand field strength. The position and number of these bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral).
Charge transfer bands, which are usually more intense, can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. The energy of these transitions is related to the redox properties of the metal and the ligand.
Theoretical Studies of Metal-Ligand Bonding and Complex Stability
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies and provide a deeper understanding of the nature of metal-ligand bonding and the factors that govern the stability of complexes.
Theoretical calculations can be used to:
Optimize the geometry of the metal complexes and compare the calculated structures with experimental data (if available).
Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Analyze the electronic structure of the complexes, including the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the complexes.
Calculate the binding energy between the metal and the ligand, providing a quantitative measure of the stability of the complex.
Perform Natural Bond Orbital (NBO) analysis to investigate the nature of the metal-ligand bond, including the extent of charge transfer and the contributions of different orbitals to the bonding.
Role of this compound in Supramolecular Chemistry and Crystal Engineering
No specific research data is available on the role of this compound in supramolecular chemistry and crystal engineering.
Advanced Analytical Method Development for 4 Isopropylnicotinamide
Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. sielc.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of compounds like 4-Isopropylnicotinamide, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing detailed structural information. For the analysis of nicotinamide (B372718) and its derivatives, GC-MS can be a sensitive and selective technique. A key advantage of GC-MS is its ability to provide unambiguous identification of analytes through their unique mass spectra, which can be compared against spectral libraries.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.
A study on the simultaneous determination of nicotinic acid and its metabolites in rat plasma utilized LC with tandem mass spectrometric detection (LC-MS/MS). researchgate.net This method involved protein precipitation followed by chromatographic separation on a C18 column. The analytes were detected using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net While this study focused on nicotinic acid and its metabolites, the principles are directly applicable to the analysis of this compound in biological matrices. The use of LC-MS/MS allows for the quantification of analytes at very low concentrations, often in the nanogram per milliliter range. researchgate.net
The development of an LC-MS method for this compound would involve optimizing several parameters, as outlined in the table below.
| Parameter | Considerations for Method Development |
|---|---|
| Stationary Phase (Column) | A C18 reversed-phase column is a common starting point for compounds of moderate polarity like this compound. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often employed to achieve optimal separation of multiple components. |
| Ionization Source | Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and is commonly used in LC-MS. It can be operated in either positive or negative ion mode. |
| Mass Analyzer | Triple quadrupole (QqQ) mass analyzers are frequently used for quantitative analysis due to their high sensitivity and selectivity in MRM mode. High-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap can be used for accurate mass measurements and structural elucidation. |
Chiral Separation Methodologies for Enantiomeric Purity Assessment (if applicable)
Chirality is a property of molecules that are non-superimposable on their mirror images. For a molecule to be chiral, it typically must contain at least one chiral center, which is a carbon atom bonded to four different substituent groups.
Upon examination of the chemical structure of this compound, it is determined that the molecule is achiral . The isopropyl group consists of a central carbon atom bonded to a hydrogen atom and two identical methyl groups. As two of the substituents on this carbon atom are the same, it does not constitute a chiral center. Therefore, this compound does not exist as enantiomers, and chiral separation methodologies are not applicable for its analysis.
Spectrophotometric and Spectrofluorometric Methodologies for Quantitative Chemical Analysis
Spectrophotometric and spectrofluorometric methods are widely used for the quantitative analysis of chemical compounds due to their simplicity, speed, and cost-effectiveness.
Spectrophotometric Analysis
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Nicotinamide, the parent compound of this compound, exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) at approximately 262 nm. rjptonline.org This property can be utilized for its quantification in pharmaceutical dosage forms.
For the quantitative analysis of this compound, a UV spectrophotometric method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A calibration curve of absorbance versus concentration can then be constructed to determine the concentration of the compound in unknown samples. It is important to select a solvent that does not absorb in the same region as the analyte. Methanol (B129727) or distilled water are common solvents for nicotinamide analysis. rjptonline.orgnih.gov
Derivative spectrophotometry can be employed to resolve overlapping spectral bands in mixtures, enhancing the selectivity of the analysis. nih.govnih.gov First or second-order derivative spectra can be used to eliminate background interference and accurately quantify the analyte of interest. nih.gov
| Parameter | Typical Value/Condition for Nicotinamide |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~262 nm rjptonline.org |
| Solvent | Methanol or Distilled Water rjptonline.orgnih.gov |
| Linearity Range | Typically in the µg/mL range (e.g., 8-24 µg/mL) rjptonline.org |
| Correlation Coefficient (r²) | > 0.99 rjptonline.org |
Spectrofluorometric Analysis
Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence emission of a compound. While some molecules are naturally fluorescent, others can be chemically modified (derivatized) to produce a fluorescent product. Nicotinamide itself is not strongly fluorescent, but it can be converted into a highly fluorescent derivative.
One established method for the spectrofluorometric determination of nicotinamide involves its conversion to N¹-methylnicotinamide, which then reacts with a ketone, such as acetophenone, under alkaline conditions to form a stable and highly fluorescent product. matec-conferences.org This method has been successfully applied to the determination of nicotinamide in plasma samples with a high degree of sensitivity, with lower limits of detection in the nanogram per milliliter range. matec-conferences.org This approach offers significantly higher sensitivity compared to spectrophotometry and can be adapted for the quantitative analysis of this compound, particularly in biological samples where concentrations may be very low.
The development of a spectrofluorometric method would require careful optimization of the derivatization reaction conditions, including pH, temperature, and reaction time, to ensure complete and reproducible conversion to the fluorescent derivative.
Future Directions and Emerging Research Avenues for 4 Isopropylnicotinamide in Chemical Sciences
Advancements in Sustainable and Scalable Synthesis of 4-Isopropylnicotinamide
The development of environmentally benign and economically viable synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of this compound is anticipated to focus on green chemistry principles and scalable production methods.
Current synthetic strategies for nicotinamide (B372718) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. ijarsct.co.inrasayanjournal.co.in Emerging research avenues are likely to explore enzymatic and biocatalytic approaches. For instance, the use of nitrile hydratases, which can convert nitriles to amides under mild aqueous conditions, presents a sustainable alternative to traditional chemical hydrolysis. google.com The application of immobilized enzymes in continuous-flow reactors could further enhance the efficiency and scalability of this compound synthesis. rsc.org
The table below outlines potential sustainable and scalable synthetic methodologies that could be explored for this compound.
| Methodology | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for novel nitrile hydratases or amidases with activity towards 4-isopropylnicotinonitrile; optimization of reaction conditions. |
| Continuous-Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Development of robust flow protocols for the amidation of 4-isopropylnicotinic acid or its esters. |
| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps. | Investigation of transition-metal catalysts for the direct introduction of the isopropyl group onto the pyridine (B92270) ring. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of microwave parameters for key synthetic steps in the formation of the this compound scaffold. nih.gov |
Exploration of Novel Chemical Reactivity Patterns and Applications as a Chemical Building Block
The unique combination of a pyridine ring, an amide moiety, and an isopropyl group in this compound suggests a diverse range of chemical reactivity waiting to be explored. Future research will likely focus on leveraging these functional groups to utilize this compound as a versatile chemical building block, or synthon, for the construction of more complex molecular architectures.
The pyridine nitrogen offers a site for N-alkylation, oxidation, and coordination to metal centers, making it a valuable handle for further functionalization. The amide group can participate in a variety of reactions, including hydrolysis, reduction, and rearrangement, and can also act as a hydrogen bond donor and acceptor, influencing the supramolecular assembly of its derivatives. mdpi.com The isopropyl group, while generally considered less reactive, can influence the steric and electronic properties of the pyridine ring, potentially directing the regioselectivity of subsequent reactions.
Future investigations may explore the derivatization of this compound to create novel ligands for catalysis, functional monomers for polymerization, or components of supramolecular structures. The pyridinecarboxamide scaffold is known for its ability to form predictable hydrogen bonding patterns, which is a key aspect of crystal engineering. mdpi.com
Potential applications as a chemical building block are summarized in the following table.
| Application Area | Rationale | Potential Research Direction |
| Ligand Synthesis | The pyridine nitrogen can coordinate to a wide range of metal ions. | Synthesis of transition metal complexes for applications in catalysis and materials science. |
| Supramolecular Chemistry | The amide group and pyridine nitrogen are excellent hydrogen bond acceptors and donors. | Design and synthesis of novel co-crystals and self-assembling systems with tailored properties. mdpi.com |
| Polymer Chemistry | The molecule can be functionalized to act as a monomer. | Development of polymers incorporating the this compound moiety for applications in materials with specific recognition or catalytic properties. nih.gov |
Development and Validation of Advanced Computational Models for this compound Systems
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. Future research on this compound will undoubtedly benefit from the development and application of advanced computational models.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.govresearchgate.net Such studies can provide insights into its reactivity, stability, and spectroscopic properties. For instance, DFT can be used to model the transition states of potential reactions, helping to elucidate reaction mechanisms and predict product distributions. acs.org
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules in different environments. This is particularly relevant for understanding its behavior in solution and for predicting its properties in the solid state, such as crystal packing and polymorphism. Computational studies on related nicotinamide derivatives have successfully elucidated structure-activity relationships and provided a theoretical framework for their observed properties. researchgate.netacs.org
The following table highlights key areas for computational investigation.
| Computational Method | Research Objective | Expected Outcomes |
| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and spectroscopic properties. | Prediction of reaction pathways, understanding of substituent effects, and interpretation of experimental spectra. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigate conformational dynamics and intermolecular interactions. | Insights into solution behavior, prediction of crystal packing, and understanding of self-assembly processes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and non-covalent interactions. | Detailed understanding of hydrogen bonding and other weak interactions that govern molecular recognition and crystal formation. researchgate.net |
Integration of this compound into New Materials Science Paradigms (excluding biological applications)
The unique structural features of this compound make it an attractive candidate for integration into advanced materials. Future research is expected to explore its potential in the development of novel polymers, metal-organic frameworks (MOFs), and other functional materials.
The pyridine and amide functionalities of this compound are well-suited for coordination to metal ions, making it a potential building block for the construction of MOFs. By carefully selecting the metal centers and reaction conditions, it may be possible to create porous materials with tailored properties for applications in gas storage, separation, and catalysis.
In the realm of polymer science, this compound could be incorporated as a functional monomer to impart specific properties to the resulting polymer. For example, the pyridine moiety could act as a catalytic site or a metal-binding site, while the amide group could promote inter-chain hydrogen bonding, influencing the mechanical and thermal properties of the material. Molecularly imprinted polymers using nicotinamide have been prepared, suggesting a similar approach could be taken with this compound for selective molecular recognition. nih.gov
Emerging opportunities in materials science are outlined below.
| Material Type | Potential Role of this compound | Future Research Focus |
| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker. | Synthesis and characterization of novel MOFs with tunable porosity and functionality. |
| Functional Polymers | As a monomer or a pendant functional group. | Development of polymers with tailored properties for catalysis, sensing, or separation. |
| Liquid Crystals | As a core component of mesogenic molecules. | Design and synthesis of novel liquid crystalline materials with specific phase behaviors and optical properties. |
Interdisciplinary Research Opportunities in Fundamental Chemical Disciplines
The study of this compound is poised to foster interdisciplinary collaborations across various fields of chemistry. Its versatile structure and potential for diverse applications create a platform for synergistic research efforts.
In the field of physical organic chemistry , detailed mechanistic studies of its reactions, including kinetic and thermodynamic investigations, will provide fundamental insights into the reactivity of substituted pyridines. In supramolecular chemistry , the self-assembly of this compound and its derivatives into well-defined architectures through non-covalent interactions will be a fertile area of research. researchgate.net
Collaboration with analytical chemists will be crucial for developing robust methods for the detection and quantification of this compound and its metabolites in various matrices. Furthermore, research in electrochemistry could explore the redox properties of metal complexes derived from this compound, potentially leading to new electrocatalysts or sensor materials.
The following table summarizes potential interdisciplinary research opportunities.
| Discipline | Research Focus | Potential Impact |
| Physical Organic Chemistry | Mechanistic studies of reactions involving the pyridine ring and amide group. | Fundamental understanding of reactivity and substituent effects in heterocyclic systems. |
| Supramolecular Chemistry | Design and synthesis of novel self-assembling systems. | Development of new functional materials with applications in sensing and molecular recognition. |
| Analytical Chemistry | Development of methods for detection and quantification. | Enabling a deeper understanding of its behavior in complex systems. |
| Electrochemistry | Investigation of the redox properties of its metal complexes. | Discovery of new electrocatalysts and sensor materials. |
Q & A
Q. What are the validated synthetic pathways for 4-Isopropylnicotinamide, and how do reaction conditions influence yield and purity?
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing follows ICH guidelines (Q1A). Prepare solutions at pH 1–13 (using HCl/NaOH buffers) and store at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks. Analyze degradation products via LC-MS and quantify remaining parent compound using a validated UV-Vis method (λ_max ~260 nm). Statistical analysis (e.g., ANOVA) identifies significant degradation pathways. Include positive controls (e.g., nicotinamide) for comparative stability .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Perform:
- In vitro : Dose-response curves (IC50) using recombinant enzymes (e.g., PARP inhibitors) with ATP competition assays.
- In vivo : Pharmacokinetic studies (rats/mice) measuring plasma concentration (LC-MS/MS), tissue distribution, and metabolite profiling (e.g., hydroxylated derivatives).
- Data Integration : Use compartmental modeling to correlate in vitro potency with observed efficacy. Adjust for protein binding (equilibrium dialysis) and hepatic clearance (microsomal assays) .
Q. How can researchers optimize the selectivity of this compound analogs for target proteins while minimizing off-target effects?
- Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic modifications:
-
Isosteric Replacement : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.
-
Molecular Docking : Use AutoDock Vina to predict binding affinities to target vs. off-target proteins (e.g., CYP450 isoforms).
-
Selectivity Screening : High-throughput panels (e.g., Eurofins Pharma Discovery) for kinase/GPCR off-target profiling.
-
Validation : SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) .
- Data Table :
| Analog | Target IC50 (nM) | Off-Target (CYP3A4 IC50, nM) |
|---|---|---|
| 4-Isopropyl | 15 ± 2 | 2500 ± 300 |
| 4-Cyclopropyl | 22 ± 3 | 4800 ± 500 |
| 4-tert-Butyl | 18 ± 1 | 3200 ± 400 |
Methodological Frameworks for Research Design
Q. How to formulate a PICOT-style research question for preclinical studies on this compound?
- Example :
- P (Population): Cancer cell lines (e.g., HeLa, MCF-7).
- I (Intervention): this compound at 10–100 μM.
- C (Comparison): Nicotinamide (positive control), untreated cells.
- O (Outcome): Apoptosis rate (Annexin V/PI assay), mitochondrial membrane potential (JC-1 staining).
- T (Time): 48h exposure.
- Search Strategy : Use terms like “this compound AND apoptosis” in PubMed/Scopus. Filter for studies with mechanistic data (e.g., caspase-3 activation) .
Q. What statistical methods address variability in spectroscopic data for this compound characterization?
- Answer :
- Outlier Detection : Grubbs’ test for NMR/IR peaks.
- Multivariate Analysis : PCA (principal component analysis) to cluster batch-dependent variations (e.g., solvent lot differences).
- Error Propagation : Monte Carlo simulations for purity uncertainty in dose-response studies .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Answer :
- Detailed Documentation : Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), equipment calibration (e.g., HPLC column lot number).
- Open Data : Share raw spectral files (e.g., Bruker NMR .fid files) in supplementary materials.
- Collaborative Validation : Independent synthesis by a second lab using the same protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
